5-Tert-butoxy-2-hydroxybenzamide
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Overview
Description
5-Tert-butoxy-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol This compound is a derivative of hydroxybenzamide, featuring a tert-butoxy group at the 5-position and a hydroxyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-hydroxybenzamide typically involves the protection of the hydroxyl group followed by amide formation. One common method includes the use of tert-butyl alcohol and potassium tert-butoxide to introduce the tert-butoxy group . The hydroxyl group is then protected, and the amide bond is formed using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Tert-butoxy-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives have shown potential as antioxidants and thrombin inhibitors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-hydroxybenzamide involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound’s thrombin-inhibitory activity is likely due to its interaction with the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
5-Tert-butoxy-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, affecting its biological activity and solubility.
5-Tert-butoxy-2-aminobenzamide:
Uniqueness
5-Tert-butoxy-2-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer specific chemical and biological properties. Its combination of antioxidant and thrombin-inhibitory activities makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(13)8(6-7)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
KVRSJVXYCHUYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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